(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone
Description
(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone (CAS: 915923-61-4, MFCD08059727) is a benzophenone derivative with the molecular formula C₁₅H₁₃FO₃ and a molecular weight of 260.27 g/mol . Its structure features a 4-fluorophenyl group and a 3-(methoxymethoxy)phenyl moiety linked via a ketone bridge. Benzophenones are widely studied for their diverse biological activities, including antifungal, anti-inflammatory, and enzyme-inhibitory properties . The methoxymethoxy substituent in this compound enhances solubility compared to hydroxyl or nitro groups, while the fluorine atom contributes to electronic effects and metabolic stability.
Properties
IUPAC Name |
(4-fluorophenyl)-[3-(methoxymethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-10-19-14-4-2-3-12(9-14)15(17)11-5-7-13(16)8-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOZGPURULISFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650795 | |
| Record name | (4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-61-4 | |
| Record name | (4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a fluorinated phenyl group and a methoxymethoxy substituent. This unique arrangement is believed to influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A series of derivatives based on similar scaffolds have been synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results showed low micromolar GI50 values, indicating potent growth inhibition.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9j | MCF-7 | 21.57 | |
| Compound 9n | MCF-7 | 8.52 | |
| Doxorubicin | MCF-7 | 25.71 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Preliminary results indicate that it possesses notable antibacterial properties, although specific IC50 values were not disclosed in the available literature.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the ketone group may facilitate hydrogen bonding with biological macromolecules, while the aromatic rings could engage in π-π stacking interactions, enhancing binding affinity to target proteins.
Case Studies
- In Vitro Evaluation : A study focused on the synthesis and evaluation of various derivatives of methanone compounds demonstrated that modifications in substituents significantly impacted their anticancer activity. The most effective compounds showed enhanced cell viability at concentrations up to 25 µM, indicating a favorable therapeutic index .
- Molecular Docking Studies : Computational analyses have suggested that the compound interacts favorably with key enzymes involved in cancer progression. Molecular docking simulations indicated strong binding affinities to targets such as tyrosinase, which is crucial for melanin biosynthesis, suggesting potential applications in dermatological therapies .
Scientific Research Applications
Chemistry
In the field of chemistry, (4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone serves as a valuable building block for synthesizing more complex organic molecules. Its unique structural features allow it to be utilized in various synthetic pathways, contributing to the development of novel compounds.
Biology
This compound has been investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a candidate for studying biological processes, particularly in enzyme function and molecular interactions.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties:
- In Vitro Studies : Compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines, such as breast cancer (MCF-7) and prostate cancer (PC-3). IC50 values reported range from 9.18 µM to 40.83 µM, indicating effective cytotoxicity at micromolar concentrations.
- Mechanisms : The anticancer mechanisms include apoptosis induction, cell cycle arrest, and modulation of reactive oxygen species (ROS) levels, which are critical in cancer cell survival and proliferation.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties:
- In Vivo Studies : In models of inflammatory bowel disease (IBD), similar compounds have demonstrated efficacy in reducing inflammation markers such as TNF-α and IL-6 at doses around 1 mg/kg.
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Modulates enzyme activity linked to disease processes |
| Protein Binding | Influences cellular signaling and metabolic processes |
Case Studies
Several studies have explored the biological activities of benzamide derivatives related to this compound:
- Inhibitors of DNA Methylation : Research on benzamide derivatives has shown their potential to inhibit DNA methyltransferases (DNMTs), critical for epigenetic regulation. Potent derivatives exhibited EC50 values around 0.9 µM against DNMT3A.
- Chalcone Derivatives : Investigations into chalcone derivatives indicate that modifications similar to those in this compound can lead to substantial anticancer activity through apoptosis induction and disruption of the cell cycle.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
